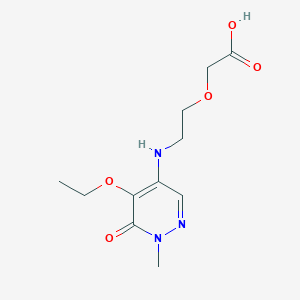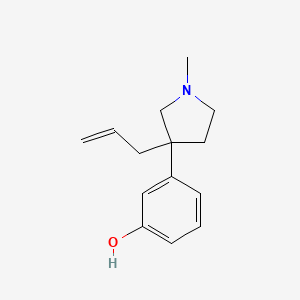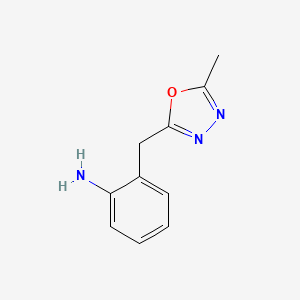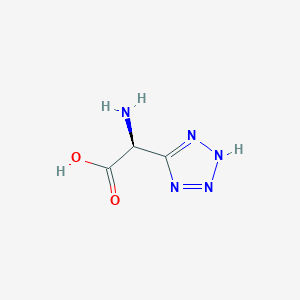
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid is a chemical compound with the molecular formula C11H17N3O5 It is known for its unique structure, which includes a pyridazinone ring, an ethoxy group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 5-ethoxy-1-methyl-6-oxo-1,6-dihydropyridazine-4-amine with ethylene glycol in the presence of a base to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid: Contains an imidazolidinyl group instead of a pyridazinone ring.
Uniqueness
What sets 2-(2-((5-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)amino)ethoxy)acetic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
67911-05-1 |
|---|---|
Fórmula molecular |
C11H17N3O5 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
2-[2-[(5-ethoxy-1-methyl-6-oxopyridazin-4-yl)amino]ethoxy]acetic acid |
InChI |
InChI=1S/C11H17N3O5/c1-3-19-10-8(6-13-14(2)11(10)17)12-4-5-18-7-9(15)16/h6,12H,3-5,7H2,1-2H3,(H,15,16) |
Clave InChI |
HYRLHLCJBGRYAY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=NN(C1=O)C)NCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)








![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)

